Cyanine3 carboxylic acid

Fluorescence Microscopy Photostability Fluorophore Comparison

Cyanine3 carboxylic acid (Cy3-COOH, CAS 1032678-01-5) is a non-activated, non-sulfonated Cy3 fluorophore supplied as the chloride salt. Unlike ready-to-conjugate NHS esters or maleimides, the free carboxylic acid requires deliberate EDC/NHS activation—providing full control over conjugation timing and enabling generation of specialized activated esters (TFP, sulfo-NHS) not commercially stocked. Its superior organic solubility (DMF, DMSO, dichloromethane) and limited aqueous solubility (1.8 g/L) make it uniquely suited for labeling lipophilic nanoparticles, polymers, and surface coatings under non-aqueous conditions. It also serves as a reproducible, non-reactive fluorescence standard for Cy3-channel calibration and instrument QC (Ex/Em 555/570 nm, QY 0.31, ε 150,000 L·mol⁻¹·cm⁻¹, CF260=0.04/CF280=0.09). Choose Cy3-COOH when standard activated esters constrain your synthetic strategy.

Molecular Formula C30H37ClN2O2
Molecular Weight 493.09
CAS No. 1032678-01-5
Cat. No. B606861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 carboxylic acid
CAS1032678-01-5
SynonymsCyanine3 carboxylic acid
Molecular FormulaC30H37ClN2O2
Molecular Weight493.09
Structural Identifiers
SMILESCC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-]
InChIInChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H
InChIKeyITDHYDSGULGMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyanine3 Carboxylic Acid (CAS 1032678-01-5) for Fluorescence Labeling: Technical Baseline and Procurement-Relevant Specifications


Cyanine3 carboxylic acid (Cy3-COOH, CAS 1032678-01-5 chloride salt) is a non-activated cyanine fluorophore belonging to the Cy3 dye class, characterized by an orange-red emission spectrum with excitation/emission maxima of 555/570 nm in PBS, an extinction coefficient of 150,000 L⋅mol⁻¹⋅cm⁻¹, and a fluorescence quantum yield of 0.31 [1]. The compound exists as a red powder with molecular formula C₃₀H₃₇ClN₂O₂ and molecular weight 493.08 Da, exhibiting good solubility in organic solvents (DMF, DMSO, dichloromethane) but limited aqueous solubility of 1.8 g/L (4.0 mM) [2]. As a non-sulfonated free carboxylic acid, it serves as a versatile precursor for custom conjugate synthesis rather than a ready-to-use labeling reagent .

Cyanine3 Carboxylic Acid Procurement Risks: Why In-Class Cy3 Analogs Cannot Be Interchanged Without Experimental Validation


Despite sharing the Cy3 fluorophore core, cyanine3 carboxylic acid exhibits fundamentally distinct functional utility compared to its in-class analogs such as Cy3 NHS ester, sulfo-Cy3 NHS ester, Cy3 amine, Cy3 maleimide, and Cy3 azide. Each derivative bears a unique reactive handle that dictates its conjugation chemistry: NHS esters react directly with primary amines, maleimides target thiols, azides enable click chemistry, and amines couple with carboxyls. The free carboxylic acid form requires pre-activation (e.g., via EDC/NHS chemistry) before amine conjugation, a deliberate workflow that provides researchers with control over activation timing and intermediate stability [1]. Substituting Cy3 carboxylic acid with an NHS ester without protocol adjustment would bypass the intended activation step and potentially alter labeling stoichiometry, while substituting with sulfo-Cy3 derivatives would introduce sulfonate groups that dramatically increase aqueous solubility and alter cellular permeability [2]. Furthermore, the chloride salt form (CAS 1032678-01-5) differs from the inner salt (CAS 1361402-15-4) in counterion composition, which may affect solubility and chromatographic behavior in specific applications [3].

Cyanine3 Carboxylic Acid (CAS 1032678-01-5) Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Procurement Decisions


Photostability Comparison: Cyanine3 Carboxylic Acid vs. Alexa Fluor 555 Dye Under Continuous Illumination

In a quantitative comparative study of long-wavelength fluorescent dyes, Cy3 dye (the fluorophore core of cyanine3 carboxylic acid) was evaluated against Alexa Fluor 555 dye for photobleaching resistance under continuous illumination. After 95 seconds of constant illumination, the fluorescence emission of the Cy3 dye retained approximately 75% of its initial fluorescence intensity [1]. This direct head-to-head measurement provides a benchmark for assessing cyanine3 carboxylic acid-based conjugates against the commonly used Alexa Fluor 555 alternative.

Fluorescence Microscopy Photostability Fluorophore Comparison

Functional Workflow Differentiation: Cyanine3 Carboxylic Acid Enables Custom Activated Ester Synthesis vs. Pre-Activated Cy3 NHS Ester

Cyanine3 carboxylic acid is a non-activated dye that requires EDC/NHS activation prior to amine conjugation, whereas Cy3 NHS ester is a pre-activated reagent that reacts directly with primary amines [1]. The carboxylic acid form allows researchers to prepare custom activated esters—including sulfo-NHS and TFP (2,3,5,6-tetrafluorophenol) esters—that are often not commercially available, providing synthetic flexibility for specialized conjugation requirements . This functional distinction is critical: the NHS ester offers one-step labeling convenience but limits intermediate customization, while the carboxylic acid enables multi-step synthetic workflows for applications requiring non-standard reactive handles.

Bioconjugation Chemistry Custom Probe Synthesis EDC/NHS Coupling

Self-Quenching Behavior: Cyanine3 Conjugates vs. Alexa Fluor 555 Conjugates at High Degrees of Labeling

In a comparative study of protein-dye conjugates, absorption spectra of Cy3 protein conjugates exhibited prominent blue-shifted shoulder peaks, indicative of dye aggregation and self-quenching that diminishes effective fluorescence output [1]. In contrast, Alexa Fluor 555 protein conjugates displayed only minor shoulder peaks and significantly less self-quenching, resulting in greater fluorescence at equivalent or higher degrees of labeling [1]. This aggregation phenomenon imposes practical constraints on the maximum usable degree of labeling for Cy3-based conjugates before fluorescence plateaus or declines.

Fluorophore-Protein Conjugation Self-Quenching Degree of Labeling

Spectral Independence: Cyanine3 Carboxylic Acid Excitation/Emission vs. Cy5 and Cy2 in Multiplex Assays

Cyanine3 carboxylic acid exhibits excitation/emission maxima of 555/570 nm [1], which are spectrally well-separated from Cy2 (492/510 nm) and Cy5 (650/670 nm) when used in multiplex fluorescence assays [2]. This spectral spacing of approximately 60 nm (Cy2 to Cy3) and 100 nm (Cy3 to Cy5) minimizes channel crosstalk and enables effective three-color detection with standard filter sets. Correction factors for Cy3 carboxylic acid are CF260 = 0.04 and CF280 = 0.09, indicating minimal absorbance at nucleic acid and protein quantification wavelengths [1].

Multiplex Fluorescence Spectral Crosstalk Multi-Color Imaging

Cyanine3 Carboxylic Acid (CAS 1032678-01-5) Validated Application Scenarios Based on Quantitative Evidence


Custom Activated Ester Synthesis for Non-Standard Bioconjugation Workflows

Cyanine3 carboxylic acid is optimally deployed when commercially available Cy3 activated esters (NHS ester, sulfo-NHS ester, maleimide, azide) are unsuitable for a specific conjugation chemistry. The free carboxylic acid can be activated with EDC/NHS to generate the NHS ester in situ or converted to specialized activated esters such as TFP (2,3,5,6-tetrafluorophenol) esters or sulfo-NHS derivatives that are not commercially stocked . This scenario is particularly relevant for research groups developing novel bioconjugates requiring non-standard linker chemistries or for core facilities that maintain a stock of carboxylic acid precursors for on-demand activation. The evidence from Section 3 establishes that this compound's primary differentiation lies in its role as a versatile precursor rather than a direct labeling reagent [1].

Fluorescence Calibration Standards and Non-Reactive Control Experiments

As a non-activated free fluorophore, cyanine3 carboxylic acid serves as an ideal non-reactive control for fluorescence calibration, instrument standardization, and background signal assessment in Cy3-based assays . With well-defined spectral properties—excitation/emission maxima of 555/570 nm, extinction coefficient of 150,000 L⋅mol⁻¹⋅cm⁻¹, and quantum yield of 0.31—this compound provides a reproducible fluorescence standard for plate readers, flow cytometers, and fluorescence microscopes equipped with TRITC/Cy3 filter sets [1]. The correction factors (CF260 = 0.04; CF280 = 0.09) further enable accurate quantification of dye concentration in the presence of nucleic acids or proteins [1]. This application is supported by the spectral characterization evidence in Section 3.

Lipophilic Nanoparticle and Polymer Conjugation Requiring Organic Solvent Compatibility

The non-sulfonated nature of cyanine3 carboxylic acid confers good solubility in organic solvents (DMF, DMSO, dichloromethane) and limited aqueous solubility (1.8 g/L, 4.0 mM) . This solubility profile makes it particularly suitable for conjugation to hydrophobic substrates such as lipophilic nanoparticles, polymers, or surface coatings where aqueous reaction conditions are suboptimal. In contrast, sulfonated Cy3 derivatives (sulfo-Cy3) exhibit high aqueous solubility but reduced compatibility with non-polar environments [1]. As demonstrated in recent literature, Cy3 carboxylic acid has been successfully employed for tailoring reactive handles on nanoparticle surfaces for covalent biomolecule conjugation under organic-phase reaction conditions [2]. This scenario directly leverages the compound's solubility differentiation established in Sections 2 and 3.

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